molecular formula C14H15ClFNO4S B2676997 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421442-18-3

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2676997
CAS No.: 1421442-18-3
M. Wt: 347.79
InChI Key: JPEOMTHAAKTTDY-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a furan-3-ylmethyl and 2-methoxyethyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Chloro and Fluoro Substituents: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro groups at the desired positions on the benzene ring.

    Attachment of Furan-3-ylmethyl Group: This step involves the alkylation of the sulfonamide with a furan-3-ylmethyl halide under basic conditions.

    Attachment of 2-Methoxyethyl Group: The final step involves the alkylation of the sulfonamide with 2-methoxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzene derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites.

Medicine

In medicinal chemistry, this compound is explored for its potential antimicrobial and anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can interfere with essential biochemical pathways, such as folic acid synthesis in bacteria, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluoro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

The unique combination of chloro and fluoro substituents, along with the furan-3-ylmethyl and 2-methoxyethyl groups, distinguishes this compound from other similar compounds. These structural features contribute to its specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO4S/c1-20-7-5-17(9-11-4-6-21-10-11)22(18,19)12-2-3-14(16)13(15)8-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOMTHAAKTTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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